molecular formula C10H11N3O3S B1597485 N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide CAS No. 72621-59-1

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide

Cat. No. B1597485
CAS RN: 72621-59-1
M. Wt: 253.28 g/mol
InChI Key: CDPXNPNSPNMGCJ-UHFFFAOYSA-N
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Description

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide, with the chemical formula C10H11N3O3S , is a compound that falls within the class of thioureas . It is also known by its IUPAC name: N-acetyl-N’-(2-methyl-5-nitrophenyl)thiourea . The molecular weight of this compound is approximately 253.28 g/mol .


Synthesis Analysis

The synthesis of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide involves the reaction between 2-methyl-5-nitroaniline and thioacetic acid . The resulting product is an amide with a thiourea functional group. Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide consists of an acetamide group (N-acetyl) linked to a thiourea moiety. The nitro group and methyl substituent are attached to the phenyl ring. The compound’s three-dimensional arrangement plays a crucial role in its properties and reactivity .


Chemical Reactions Analysis

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide may participate in various chemical reactions, including hydrolysis, nucleophilic substitution, and oxidation. Its reactivity depends on the functional groups present, such as the nitro group and the thiourea sulfur. Researchers have explored its behavior under different conditions .


Physical And Chemical Properties Analysis

  • Stability : Considerations regarding stability under different conditions are essential for handling and storage .

Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide and its complexes have been studied in the field of coordination chemistry. Mansuroğlu et al. (2008) synthesized and characterized nickel and copper complexes with similar compounds, providing insights into their molecular structures and potential applications in coordination chemistry (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).

Solvatochromism and Molecular Interactions

Research on N-(4-Methyl-2-nitrophenyl)acetamide, a compound closely related to N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide, indicates its interaction with solvents and molecular structures. Krivoruchka et al. (2004) investigated the solvatochromism and the effect of bifurcate hydrogen bond on its IR spectrum and dipole moment, highlighting the chemical behavior of similar compounds in different solvents (Krivoruchka et al., 2004).

Potential in Antimalarial Activity

The compound's structural analogs have been explored for antimalarial activity. Werbel et al. (1986) synthesized and studied a series of compounds, including acetamido derivatives, for their antimalarial potency, indicating a potential research direction for N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide in pharmacological applications (Werbel et al., 1986).

Structural Analysis in Crystallography

The structural analysis of similar compounds in crystallography can provide insights into the physical properties of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide. Gowda et al. (2007) studied the conformation of the N-H bond in the structure of 2-Chloro-N-(3-methylphenyl)acetamide, which could inform the understanding of related compounds (Gowda, Svoboda, Foro, Dou, & Fuess, 2007).

Bioactive Nitrosylated and Nitrated Compounds

The bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, structurally related to N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide, has been studied for their phytotoxic metabolites. Girel et al. (2022) explored the microbial transformation of these compounds, suggesting potential applications in bioactive compound synthesis (Girel et al., 2022).

Carcinogenicity Studies

Carcinogenicity studies of similar compounds can provide cautionary insights for further research on N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide. Cohen et al. (1975) investigated the carcinogenicity of 5-nitrofurans with amino-heterocyclic substituents, which may be relevant for understanding the safety profile of related compounds (Cohen, Ertürk, von Esch, Corvetti, & Bryan, 1975).

Optical Properties and Chemical Behavior

The synthesis, crystal structure, and opticalproperties of orcinolic derivatives, related to N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide, have been studied for their potential as chemical indicators. Wannalerse et al. (2022) examined the structures and optical properties of these derivatives, demonstrating their potential applications in chemical sensing and detection (Wannalerse et al., 2022).

Comparative Carcinogenicity Research

Research on structurally similar compounds to N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide in carcinogenicity provides insights for safety and risk assessment. Cohen et al. (1973) conducted studies on the carcinogenicity of N-(4-(5-nitro-2-furyl)-2-thiazolyl)acetamide and related compounds, which can inform the understanding of the potential risks associated with similar chemicals (Cohen, Lower, Ertürk, & Bryan, 1973).

Kinetic Studies and Mechanism Analysis

Kinetic studies of N-(2-nitrophenyl)acetamides, similar to N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide, can reveal details about their chemical reactions and mechanisms. Broxton (1984) conducted kinetic studies on the basic methanolysis of these compounds, providing valuable information on their chemical behavior and potential reactions (Broxton, 1984).

Antibacterial Activity Evaluation

Exploring the antibacterial properties of related compounds can guide the potential biomedical applications of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide. Salama (2020) synthesized new oxadiazole derivatives, including those with acetamido groups, and evaluated their anti-Salmonella typhi activity, suggesting the potential for similar compounds in antibacterial applications (Salama, 2020).

Safety And Hazards

  • Precautionary Measures : Proper protective equipment (PPE) and handling procedures are necessary. Avoid inhalation, ingestion, and skin or eye contact. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-6-3-4-8(13(15)16)5-9(6)12-10(17)11-7(2)14/h3-5H,1-2H3,(H2,11,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPXNPNSPNMGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364263
Record name N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide
Source EPA DSSTox
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Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide

CAS RN

72621-59-1
Record name N-[[(2-Methyl-5-nitrophenyl)amino]thioxomethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72621-59-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((2-Methyl-5-nitrophenyl)carbamothioyl)acetamide
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Record name N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide
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Record name N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide
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Synthesis routes and methods

Procedure details

In a reactor, introduce ammonium thiocyanate (25 kg, 328.43 mol), acetyle chloride (24 kg, 337.53 mol), acetone (225 L) and 2-methyl-5-nitroaniline (Int1) (42 kg, 276.04 mol). Temperature was maintained at 25±10° C. for approximately 4 hours. Water (413 L) was added and reaction mixture was stirred for approximately 1 hour. The precipitate filtered, washed with water and diisopropylether. The product was then dried in a tray drier at 45-50° C.
Quantity
25 kg
Type
reactant
Reaction Step One
Quantity
24 kg
Type
reactant
Reaction Step One
Quantity
225 L
Type
reactant
Reaction Step One
Quantity
42 kg
Type
reactant
Reaction Step One
Name
Quantity
413 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C KOCH, OF MARTÍNEZ, S GIESE… - WIT Transactions on …, 2017 - witpress.com
The consequences of informal urbanization and the practice of pumping domestic sewage from municipality into deeper zones of the subsoil may result in anthropogenic contamination …
Number of citations: 3 www.witpress.com

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